molecular formula C13H7Cl4NO2 B1201565 3,3',4',5-Tetrachlorosalicylanilide CAS No. 1154-59-2

3,3',4',5-Tetrachlorosalicylanilide

Cat. No.: B1201565
CAS No.: 1154-59-2
M. Wt: 351.0 g/mol
InChI Key: SJQBHPJLLIJASD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,3’,4’,5-Tetrachlorosalicylanilide (TCS) primarily targets the sarcoplasmic reticulum ATPase . This enzyme plays a crucial role in the transport of calcium ions across the cell membrane, which is essential for muscle contraction and relaxation.

Mode of Action

TCS interacts with the sarcoplasmic reticulum ATPase by affecting the hydrolysis of ATP and the uptake of calcium ions . At optimal concentrations, TCS increases the activities of the calcium pump by up to 5-fold . It accelerates the release of calcium from the ADP-sensitive phosphoenzyme, while it affects other reaction steps to a much lesser extent . This suggests that the site of the stimulatory action of TCS is rather specific in terms of the reaction sequence .

Biochemical Pathways

The primary biochemical pathway affected by TCS is the calcium signaling pathway . By accelerating the release of calcium from the ADP-sensitive phosphoenzyme, TCS influences the regulation of intracellular calcium levels, which in turn can affect various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

It is known that tcs is a lipophilic weak acid , suggesting that it may readily cross cell membranes and distribute throughout the body Its lipophilic nature also implies that it may accumulate in fatty tissues

Result of Action

The action of TCS results in increased calcium pump activities and accelerated release of calcium from the ADP-sensitive phosphoenzyme . This can lead to changes in intracellular calcium levels, affecting various cellular processes. In addition, TCS has been shown to increase the production of soluble microbial products (SMP), especially proteins, when added to an activated sludge system .

Action Environment

The effects of TCS are dependent on its concentration, the pH of the medium, and temperature . At optimal concentrations, TCS increases calcium pump activities, but at higher concentrations, it can have inhibitory effects . The effects of TCS are less prominent at higher temperatures . Additionally, the protonated form of TCS is responsible for both the stimulatory and inhibitory effects of the drug .

Biochemical Analysis

Biochemical Properties

Tetrachlorosalicylanilide acts as a metabolic uncoupler, affecting various biochemical reactions. It interacts with enzymes such as ATPases, particularly the sarcoplasmic reticulum ATPase, where it influences calcium uptake and ATP hydrolysis . Tetrachlorosalicylanilide also affects extracellular polymeric substances (EPS) in microbial communities, leading to changes in biofilm formation and flocculability . The compound’s interaction with these biomolecules results in altered energy metabolism and electron transfer processes.

Cellular Effects

Tetrachlorosalicylanilide has significant effects on various cell types and cellular processes. In microbial cells, it disrupts biofilm formation and reduces the production of extracellular polymeric substances . In Shewanella oneidensis MR-1, tetrachlorosalicylanilide regulates extracellular electron transfer, enhancing current generation and substrate degradation at lower concentrations while causing microbial inhibition at higher concentrations . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the proton motive force and ATP synthesis.

Molecular Mechanism

The molecular mechanism of tetrachlorosalicylanilide involves its role as a lipophilic weak acid that disrupts the proton gradient across cellular membranes. This disruption affects the proton motive force, leading to uncoupling of electron transport and ATP synthesis . Tetrachlorosalicylanilide binds to the sarcoplasmic reticulum ATPase, accelerating calcium release from the ADP-sensitive phosphoenzyme and influencing other reaction steps to a lesser extent . These interactions result in altered enzyme activity and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrachlorosalicylanilide change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, in a gravity-driven membrane bioreactor, tetrachlorosalicylanilide addition effectively decreased sludge ATP and sludge yield over time . The compound’s impact on biofilm formation and microbial activity also varies with prolonged exposure, leading to changes in biofilm structure and function.

Dosage Effects in Animal Models

The effects of tetrachlorosalicylanilide vary with different dosages in animal models. At lower dosages, the compound can enhance microbial extracellular electron transfer and substrate degradation . Higher dosages can lead to microbial inhibition and adverse effects on cellular function. In a study on sludge reduction, tetrachlorosalicylanilide addition at appropriate dosages decreased sludge ATP and yield, while higher dosages resulted in increased sludge fragments and decreased permeability .

Metabolic Pathways

Tetrachlorosalicylanilide is involved in metabolic pathways related to energy metabolism and electron transfer. It affects the proton motive force and ATP synthesis by disrupting the coupling between electron transport and ATP production . The compound also influences the production of extracellular polymeric substances and microbial metabolism, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Tetrachlorosalicylanilide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In microbial cells, the compound affects extracellular electron transfer and substrate degradation by interacting with cellular membranes and influencing the proton motive force . The distribution of tetrachlorosalicylanilide within cells can lead to localized effects on energy metabolism and cellular function.

Subcellular Localization

The subcellular localization of tetrachlorosalicylanilide affects its activity and function. The compound’s lipophilic nature allows it to integrate into cellular membranes, where it disrupts the proton gradient and influences ATP synthesis . Tetrachlorosalicylanilide’s localization within the sarcoplasmic reticulum and other cellular compartments can lead to targeted effects on enzyme activity and energy metabolism.

Preparation Methods

3,3’,4’,5-Tetrachlorosalicylanilide can be synthesized through the reaction of 3,5-dichlorosalicylic acid with 3,4-dichloroaniline . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,3’,4’,5-Tetrachlorosalicylanilide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated derivatives, while reduction reactions could produce dechlorinated products .

Properties

IUPAC Name

3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQBHPJLLIJASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040767
Record name 3,5-Dichlorosalicyl-3,4-dichloroanilide
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Molecular Weight

351.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in alkaline aqueous solutions and in solutions of wetting agents. Soluble in many organic solvents.
Record name 3,3',4',5-tetrachlorosalicylanilide
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Mechanism of Action

Effects of 3,3',4',5-tetrachlorosalicylanilide (TCS), a lipophilic weak acid, on Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump were characterized to obtain insight into the possible role of hydrophobic portions of the Ca2+-ATPase in the catalytic mechanism of the enzyme. TCS exhibited both the stimulatory and inhibitory effects on the calcium pump activities depending on its concentration. At optimal concentrations, it increased these activities by up to 5-fold at pH 7.0 and 6 °C. Analysis of partial reactions of ATP hydrolysis by the purified ATPase revealed that TCS accelerated Ca2+ release from the ADP-sensitive phosphoenzyme up to 6- fold, whereas it affected other reaction steps to a much less extent, indicating that the site of the stimulatory action of TCS is rather specific in terms of the reaction sequence. These effects of TCS became less prominent at higher temperatures, although the enzyme-TCS interactions as detected in the direct binding experiment or by measurement of quenching of protein fluorescence were not affected by a similar change in temperature. The TCS effects were also dependent on pH of the 8.0 suggested that the protonated form of TCS is responsible for both the stimulatory and inhibitory effects of the drug. These results, taken together with those obtained previously with a spin- labeled probe, may suggest that TCS stimulates the calcium pump activity through its effect on the lipid bilayer, although its direct action on hydrophobic portion(s) of the ATPase protein cannot be ruled out.
Record name 3,3',4',5-tetrachlorosalicylanilide
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Color/Form

Crystalline solid, Crystals

CAS No.

1154-59-2
Record name 3,3′,4′,5-Tetrachlorosalicylanilide
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Record name 3,3',4',5-Tetrachlorosalicylanilide
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Record name Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-
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Record name 3,5-Dichlorosalicyl-3,4-dichloroanilide
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Record name 3,3',4',5-tetrachlorosalicylanilide
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Record name 3,3',4',5-TETRACHLOROSALICYLANILIDE
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Record name 3,3',4',5-tetrachlorosalicylanilide
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Melting Point

161 °C
Record name 3,3',4',5-tetrachlorosalicylanilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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